Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H24ClFN4O3 and its molecular weight is 470.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, also known as compound F738-0059, is a synthetic organic molecule with potential therapeutic applications. This compound has garnered attention due to its structural features that suggest possible interactions with various biological targets, particularly in the context of cancer treatment.
- Molecular Formula : C23H22ClFN4O3
- IUPAC Name : Ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-oxo-1-(2-methylphenyl)-1,6-dihydropyridazine-3-carboxylate
- SMILES Notation : CCOC(C(C(N(CC1)CCN1c(cc1)cc(Cl)c1F)=C1)=NN(c2ccccc2)C1=O)=O
The biological activity of F738-0059 is primarily attributed to its ability to inhibit specific protein interactions crucial for tumor growth and proliferation. Studies have shown that this compound interacts with the murine double minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, F738-0059 promotes the stabilization and activation of p53, leading to enhanced apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that F738-0059 exhibits significant antiproliferative activity against various cancer cell lines. For instance, in studies involving the SJSA-1 cell line (a model for osteosarcoma), F738-0059 showed an IC50 value of approximately 0.22 μM, indicating potent growth inhibition.
Compound | Cell Line | IC50 (μM) |
---|---|---|
F738-0059 | SJSA-1 | 0.22 |
Control | SJSA-1 | >10 |
In Vivo Studies
In vivo studies using xenograft models have further validated the antitumor efficacy of F738-0059. Administered orally at a dose of 100 mg/kg, the compound significantly inhibited tumor growth in mice models, demonstrating both tumor regression and prolonged survival rates. The pharmacodynamic effects included upregulation of p53 and downstream targets like p21, confirming its mechanism of action.
Case Studies
Several case studies have illustrated the therapeutic potential of F738-0059:
- SJSA-1 Xenograft Model : Mice treated with F738-0059 showed a marked reduction in tumor volume compared to controls.
- Pharmacokinetics : A study reported that F738-0059 had favorable pharmacokinetic properties, with high plasma exposure and bioavailability.
Safety and Toxicology
Preliminary toxicological assessments indicate that F738-0059 is well-tolerated at therapeutic doses. No significant adverse effects were observed in animal models during short-term studies, suggesting a favorable safety profile.
Properties
IUPAC Name |
ethyl 4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O3/c1-3-33-24(32)23-21(15-22(31)30(27-23)20-7-5-4-6-16(20)2)29-12-10-28(11-13-29)17-8-9-19(26)18(25)14-17/h4-9,14-15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVVXELIJSAJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.